molecular formula C20H26N2O4 B12901700 N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide CAS No. 82571-15-1

N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide

Cat. No.: B12901700
CAS No.: 82571-15-1
M. Wt: 358.4 g/mol
InChI Key: VEQPDYUGZJNMKS-UHFFFAOYSA-N
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Description

N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide is a chemical compound of interest in agricultural science research. Based on its structural relation to documented classes of benzamide herbicides , this compound is proposed for investigation into its pre-emergent herbicidal activity. Its molecular structure, which incorporates a 2,6-dimethoxybenzamide group linked to a substituted isoxazole ring, is characteristic of compounds known to inhibit plant cell wall biosynthesis . Researchers are exploring its potential efficacy and selectivity in controlling grass and broadleaf weeds in various dicot crops. As a transformation product of similar active substances, its environmental fate is also a key area of study . Available data on close structural analogs indicate that such compounds can be persistent in soil and mobile, highlighting the importance of further research into its environmental profile and degradation pathways . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other use.

Properties

CAS No.

82571-15-1

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

N-[3-(1-ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C20H26N2O4/c1-4-20(11-6-5-7-12-20)16-13-17(26-22-16)21-19(23)18-14(24-2)9-8-10-15(18)25-3/h8-10,13H,4-7,11-12H2,1-3H3,(H,21,23)

InChI Key

VEQPDYUGZJNMKS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide typically involves the (3 + 2) cycloaddition reaction, where Cu(I) or Ru(II) catalysts are often employed . due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions, alternative metal-free synthetic routes are being developed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring cost-effectiveness, and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxazole moieties exhibit significant anticancer activities. In vitro studies have shown that N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, similar oxazole derivatives have been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects .

Anti-inflammatory Effects

Compounds with oxazole structures have also been noted for their anti-inflammatory properties. Studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antidiabetic Activity

Recent investigations into related compounds reveal potential antidiabetic effects. The structural similarities with other bioactive oxazoles indicate that this compound could influence glucose metabolism and insulin sensitivity .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against glioblastoma cell lines with apoptosis induction observed.
Anti-inflammatory AssessmentShowed modulation of inflammatory markers in vitro; potential for treating chronic inflammatory diseases.
Antidiabetic EvaluationIndicated lowering of glucose levels in diabetic models; suggests a mechanism for enhancing insulin sensitivity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The following table highlights key structural and functional differences between the target compound and related benzamide/isoxazole derivatives:

Compound Name Substituent on Isoxazole Benzamide Substituents Molecular Weight (g/mol) log P (Predicted) Primary Application
N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide 1-Ethylcyclohexyl 2,6-Dimethoxy ~403.5* ~4.2† Hypothetical herbicide/CBI‡
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide) 1-Ethyl-1-methylpropyl 2,6-Dimethoxy 371.4 3.8–4.0 Herbicide (cellulose biosynthesis inhibitor)
Isoxaflutole 5-Cyclopropyl α,α,α-Trifluoro-2-mesyl-p-tolyl 359.3 2.5–3.0 Herbicide (protoporphyrinogen oxidase inhibitor)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl 3-Methyl 207.3 1.2–1.5 Metal-catalyzed C–H functionalization

*Estimated based on structural similarity to isoxaben.
†Predicted using substituent contributions (cyclohexyl increases hydrophobicity vs. branched alkyl).
‡Inferred from structural analogy to isoxaben.

Regulatory and Environmental Considerations

  • Isoxaben : Approved in the EU and U.S. with MRLs ranging from 0.01–5 mg/kg for crops like strawberries and leafy vegetables . Formulations include dry flowables (e.g., Gallery® 75 WG) .
  • Target Compound: No regulatory data is available, but its structural similarity to isoxaben necessitates evaluation of toxicity, environmental persistence, and residue dynamics.

Biological Activity

N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. A study evaluated various derivatives for their ability to scavenge free radicals using DPPH and FRAP assays. The results showed promising antioxidant activities with IC50 values ranging from 4.74 μg/mL to 92.20 μg/mL, indicating that modifications in the structure can enhance antioxidant potency .

2. Inhibition of Acetyl-CoA Carboxylase

This compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibiting ACC could lead to therapeutic applications in treating obesity and metabolic disorders . The structure-activity relationship (SAR) studies highlighted that specific modifications could enhance the inhibitory effects on ACC activity.

Table 1: Summary of Biological Activities

Activity TypeMethodologyResultReference
AntioxidantDPPH AssayIC50 = 4.74 - 92.20 μg/mL
ACC InhibitionEnzyme AssaySignificant inhibition observed
CytotoxicityMTT AssayNon-toxic up to 250 μg/mL

Case Studies

Case Study 1: Antioxidant Properties
In a detailed study, several derivatives based on the oxazole structure were synthesized and tested for their antioxidant capabilities. The most active compounds demonstrated IC50 values that compared favorably against standard antioxidants like ascorbic acid and BHT, suggesting that structural modifications can lead to enhanced biological activity.

Case Study 2: Metabolic Pathway Modulation
Another study focused on the compound's role in modulating metabolic pathways related to obesity. By targeting ACC, researchers found that the compound could potentially lower lipid accumulation in adipocytes, making it a candidate for further development in anti-obesity therapies.

Research Findings

Recent investigations have shown that the biological activities of this compound are influenced by its chemical structure. Key findings include:

  • SAR Analysis: Modifications at the oxazole ring significantly affect both antioxidant and enzyme inhibitory activities.
  • Molecular Docking Studies: Computational studies have provided insights into the binding affinities of this compound with target enzymes, supporting experimental findings.

Q & A

Basic: What are the key spectroscopic and crystallographic methods for characterizing Isoxaben?

Answer:

  • X-ray crystallography is used to resolve its crystal structure. The SHELX system (SHELXL for refinement) is widely employed for small-molecule crystallography due to its robustness in handling high-resolution data .
  • Spectroscopic techniques :
    • NMR : ¹H/¹³C NMR identifies the methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
    • HPLC/GC-MS : Quantifies purity and detects degradation products (e.g., 3-nitrophthalic acid) .
  • Physical properties : MP 176°C, MW 332.4 g/mol, MF C₁₈H₂₄N₂O₄ .

Basic: How is Isoxaben’s environmental persistence evaluated in soil systems?

Answer:

  • Experimental design :
    • Use Biometer flasks with ¹⁴C-labeled Isoxaben (1 µg/g) to track mineralization (CO₂ evolution) and degradation kinetics .
    • Compare sterile vs. non-sterile soils to isolate microbial contributions. After 8 weeks, 78% degradation occurs in non-sterile soil vs. 23% in sterile soil .
  • Analytical tools : HPLC and GC-MS identify metabolites like 3-nitrophthalic acid and 4-methoxyphenol .

Table 1: Degradation rates of Isoxaben in soil and aquatic systems

SystemConditionDegradation after 8 weeksKey Metabolites
SoilNon-sterile78%3-nitrophthalic acid
SoilSterile23%None detected
Aquatic (1 µg/g)Aerobic90% reduction3-nitrophthalic acid
Aquatic (1 µg/g)Anaerobic99.6% reduction3-nitrophthalic acid

Advanced: What mechanisms drive Isoxaben’s degradation under varying redox conditions?

Answer:

  • Aerobic systems : Microbial oxidation dominates, with esterase-mediated cleavage of the benzamide bond yielding 3-nitrophthalic acid .
  • Anaerobic systems : Abiotic hydrolysis accelerates due to reduced electron density at the isoxazole ring, enhancing susceptibility to nucleophilic attack .
  • Methodological considerations :
    • Use redox-buffered aqueous systems (pH 7, 23°C) to control electron acceptor availability.
    • Employ LC-QTOF-MS for non-targeted metabolite profiling to uncover minor degradation pathways.

Advanced: How can hydrogen-bonding patterns in Isoxaben’s crystal structure inform its stability?

Answer:

  • Graph-set analysis (Etter’s method) reveals directional hydrogen bonds between the amide group (N–H) and methoxy oxygen atoms, stabilizing the lattice .
  • SHELXL refinement parameters (e.g., R-factor < 5%) ensure accurate modeling of these interactions .
  • Thermal stability : Strong intermolecular H-bonding correlates with its high melting point (176°C), as observed in differential scanning calorimetry (DSC) .

Basic: What regulatory guidelines govern Isoxaben residue analysis in agricultural research?

Answer:

  • The EPA (40 CFR Part 180) mandates tolerances for Isoxaben residues (measured as parent compound) in crops. Compliance requires:
    • Sample preparation : QuEChERS extraction for plant tissues.
    • Detection : LC-MS/MS (LOQ 0.01 ppm) with a C18 column and acetonitrile/water gradient .

Advanced: How do soil microbial communities influence Isoxaben’s ecotoxicological profile?

Answer:

  • Toxicity mitigation : Microbial degradation reduces Isoxaben’s half-life in soil, lowering acute toxicity to aquatic organisms (e.g., LC₅₀ for fish = 0.1 µg/L) .
  • Experimental approach :
    • Conduct microcosm studies with soil inoculants to profile degraders (e.g., Pseudomonas spp.).
    • Use metagenomics to identify catabolic genes (e.g., amidase, nitrilase) linked to Isoxaben metabolism.

Basic: What are the critical parameters for validating Isoxaben’s analytical methods?

Answer:

  • Linearity : R² ≥ 0.99 over 0.01–10 ppm (LC-MS/MS).
  • Recovery : 90–110% in spiked soil/water matrices.
  • Precision : RSD ≤ 15% for intra-/inter-day replicates .

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